molecular formula C4H7ClN2O2 B019079 N-Aminosuccinimide Hydrochloride CAS No. 108906-15-6

N-Aminosuccinimide Hydrochloride

Cat. No.: B019079
CAS No.: 108906-15-6
M. Wt: 150.56 g/mol
InChI Key: SRKWEKIPNNNHSG-UHFFFAOYSA-N
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Description

N-Aminosuccinimide Hydrochloride is a chemical compound with the molecular formula C4H6N2O2·HCl. It is a white to almost white powder or crystalline substance that is soluble in water . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

N-Aminosuccinimide Hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for N-Aminosuccinimide Hydrochloride was not found, it’s always important to handle chemical substances with care, following appropriate safety protocols .

Mechanism of Action

Target of Action

N-Aminosuccinimide Hydrochloride is a chemical compound with the molecular formula C4H6N2O2·HCl . .

Mode of Action

It is known that succinimide formation from aspartic acid residues is a common biochemical reaction . This process involves the nucleophilic attack of the main-chain amide nitrogen of the C-terminal-side adjacent residue on the side-chain carboxyl carbon of the aspartic acid residue .

Biochemical Pathways

The formation of succinimide from aspartic acid residues is a key step in the nonenzymatic isomerization of aspartic acid residues . This process is catalyzed by two water molecules and involves three steps: iminolization, cyclization, and dehydration . The formation of isomerized aspartic acid residues via a succinimide intermediate is associated with various age-related diseases, such as cataracts and Alzheimer’s disease .

Result of Action

The formation of succinimide from aspartic acid residues can have a significant impact on the structure and function of proteins. For instance, in therapeutic monoclonal antibodies, succinimide formation in the complementarity-determining regions can negatively impact the efficacy of the molecule .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature and humidity . It is recommended to store the compound under inert gas at a refrigerated temperature (0-10°C) to avoid hygroscopic conditions and heat .

: Tokyo Chemical Industry : Springer : Europe PMC

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Aminosuccinimide Hydrochloride can be synthesized through the reaction of succinimide with ammonia in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product . The general reaction can be represented as follows:

Succinimide+Ammonia+Hydrochloric AcidN-Aminosuccinimide Hydrochloride\text{Succinimide} + \text{Ammonia} + \text{Hydrochloric Acid} \rightarrow \text{this compound} Succinimide+Ammonia+Hydrochloric Acid→N-Aminosuccinimide Hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Aminosuccinimide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield succinimide derivatives, while reduction can produce amine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Aminosuccinimide Hydrochloride is unique due to its amino group, which imparts distinct chemical reactivity and makes it suitable for specific applications that other succinimide derivatives may not be able to perform .

Properties

IUPAC Name

1-aminopyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKWEKIPNNNHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499839
Record name 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108906-15-6
Record name N-Aminosuccinimide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108906-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminopyrrolidine-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Aminosuccinimide Hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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